methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, an isothiocyanate group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Addition of the Isothiocyanate Group: The isothiocyanate group can be added through the reaction of the fluorophenyl-pyrrole intermediate with thiophosgene under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine or thiourea derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Amines or thiourea derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
- Methyl 4-(4-chlorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
- Methyl 4-(4-bromophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
- Methyl 4-(4-methylphenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate
Comparison:
- Uniqueness: The presence of the fluorophenyl group in methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate imparts unique electronic properties, enhancing its reactivity and biological activity compared to its chlorinated, brominated, or methylated analogs .
- Reactivity: The fluorine atom’s high electronegativity influences the compound’s reactivity, making it more suitable for specific chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H9FN2O2S |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H9FN2O2S/c1-18-13(17)12-11(16-7-19)10(6-15-12)8-2-4-9(14)5-3-8/h2-6,15H,1H3 |
InChI Key |
QGNOPSYVEBZSHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)F)N=C=S |
Origin of Product |
United States |
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